molecular formula C10H7FN8O2S B3600926 1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE

1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE

Cat. No.: B3600926
M. Wt: 322.28 g/mol
InChI Key: UUGLFIULZADCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features both a tetrazole and a triazole ring, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE can be achieved through a series of chemical reactions involving the formation of the tetrazole and triazole rings. One common method involves the use of “Click” chemistry, which is a modular approach to chemical synthesis that allows for the rapid assembly of complex molecules.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. Molecular docking studies have shown that the compound exhibits inhibitory potential through direct binding with the active site residues of target enzymes .

Comparison with Similar Compounds

Similar compounds to 1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE include other triazole and tetrazole derivatives. These compounds share similar ring structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, compounds like 1H-1,2,3-triazole and 1H-1,2,4-triazole are known for their broad range of applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN8O2S/c1-17-9(12-8(14-17)19(20)21)22-10-13-15-16-18(10)7-4-2-6(11)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLFIULZADCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Reactant of Route 4
Reactant of Route 4
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Reactant of Route 5
Reactant of Route 5
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE
Reactant of Route 6
Reactant of Route 6
1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) SULFIDE

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